1-(4-fluorophényl)-3,5-diméthyl-1H-pyrazole-4-carbaldéhyde

Vue d'ensemble

Description

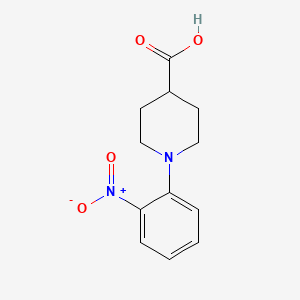

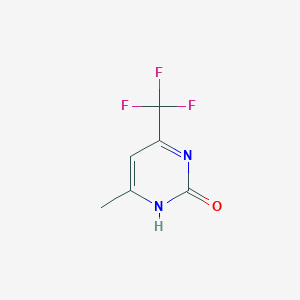

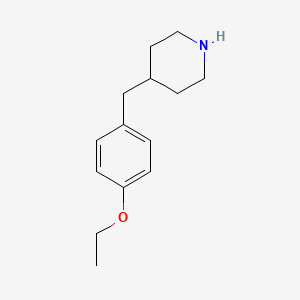

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorophenyl group at position 1, two methyl groups at positions 3 and 5, and a carbaldehyde group at position 4. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Applications De Recherche Scientifique

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Researchers investigate its potential as a lead compound for the development of new drugs targeting specific diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole, target the mitogen-activated protein kinase 14 .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, 4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl)Imidazole binds to its target, leading to changes in cellular signaling .

Biochemical Pathways

Related compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that these compounds may affect a variety of biochemical pathways.

Pharmacokinetics

Related compounds, such as 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, have been shown to exhibit non-linear oral pharmacokinetics, with p-glycoprotein (p-gp) acting as a saturable absorption barrier .

Result of Action

Related compounds, such as indole derivatives, have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Analyse Biochimique

Biochemical Properties

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoacylglycerol lipase (MAGL), a serine hydrolase enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . The interaction with MAGL is competitive with respect to the 2-AG substrate, leading to the inhibition of 2-AG degradation and subsequent elevation of 2-AG levels .

Cellular Effects

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the WNT/planar-cell-polarity (PCP) pathway, which is crucial for the control of cell polarity and directional cell movements . Additionally, it has been implicated in the modulation of GABAergic neurotransmission by interacting with GABA transporters, thereby influencing synaptic GABA levels .

Molecular Mechanism

The molecular mechanism of action of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to inhibit MAGL in a competitive mode with respect to the 2-AG substrate, resulting in elevated 2-AG levels and increased norepinephrine levels in the cortex . This inhibition indirectly leads to CB1 receptor occupancy by raising 2-AG levels, which has demonstrated beneficial effects on mood, appetite, pain, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, in rodent brain studies, the compound time- and dose-dependently bound to MAGL, leading to significant increases in 2-AG and norepinephrine levels . Long-term exposure to the compound has been associated with synaptic depression and altered sleep onset at higher doses .

Dosage Effects in Animal Models

The effects of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. Studies have shown that at lower doses, the compound provides approximately 80% enzyme occupancy and produces neuropathic antinociception without synaptic depression or decreased gamma power . At higher doses, it induces hippocampal synaptic depression, altered sleep onset, and decreased electroencephalogram gamma power . These findings highlight the importance of dosage in determining the compound’s therapeutic and adverse effects.

Metabolic Pathways

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s interaction with MAGL, for example, affects the metabolic flux of 2-AG, leading to elevated levels of this endocannabinoid . Additionally, the compound’s influence on GABA transporters suggests its involvement in the GABAergic metabolic pathway, modulating synaptic GABA levels and neurotransmission .

Transport and Distribution

The transport and distribution of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde within cells and tissues involve specific transporters and binding proteins. The compound’s interaction with GABA transporters, for instance, facilitates its distribution within the synaptic cleft, influencing synaptic GABA levels . Additionally, the compound’s ability to bind to MAGL suggests its distribution within the central nervous system, where it modulates endocannabinoid signaling .

Subcellular Localization

The subcellular localization of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde plays a crucial role in its activity and function. The compound’s interaction with GABA transporters and MAGL indicates its localization within synaptic and neuronal compartments . This localization is essential for its ability to modulate synaptic GABA levels and endocannabinoid signaling, thereby influencing various cellular processes and functions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 3,5-dimethylpyrazole. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: NaBH4 in methanol or ethanol at room temperature.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) at elevated temperatures.

Major Products Formed

Oxidation: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may result in different chemical reactivity and biological activity.

1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: Contains a methyl group instead of fluorine, which can affect its lipophilicity and interaction with biological targets.

1-(4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: The presence of a nitro group can significantly alter its electronic properties and reactivity.

The uniqueness of 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with specific biological targets.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-10(13)4-6-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOXHQSHPSKAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407040 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890626-54-7 | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)